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Compound of Interest

Compound Name: PF-7006

Cat. No.: B15609006

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and
pharmacological properties of PF-4708671, a potent and selective inhibitor of the p70
ribosomal S6 kinase 1 (S6K1). All quantitative data is presented in structured tables for ease of
comparison, and detailed methodologies for key experimental procedures are provided.
Mandatory visualizations, including signaling pathways and experimental workflows, are
rendered using Graphviz (DOT language) to facilitate a clear understanding of the compound's
mechanism of action and its experimental evaluation.

Core Chemical Properties

PF-4708671, with the IUPAC name 2-{[4-(5-ethylpyrimidin-4-yl)piperazin-1-yljmethyl}-5-
(trifluoromethyl)-1H-benzimidazole, is a cell-permeable small molecule inhibitor.[1] Its
fundamental chemical and physical properties are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15609006?utm_src=pdf-interest
https://www.axonmedchem.com/1602-pf-4708671
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property

Value

Molecular Formula

C19H21F3Ns[2]

Molecular Weight 390.41 g/mol [2]
CAS Number 1255517-76-0[2][3]
Appearance White to off-white solid

SMILES String

CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=CC
(C(F)(F)F)=CC=C4N3[H][3]

Table 1: General Chemical Properties of PF-4708671

Solubility and Storage

Proper handling and storage of PF-4708671 are crucial for maintaining its stability and activity.

The compound exhibits good solubility in several organic solvents but is sparingly soluble in

agueous solutions.

Solvent Solubility

DMSO =>37.8 mg/mL (>10 mM)[4]
Ethanol 217.13 mg/mL[4]

DMF 10 mg/ml[3]

DMF:PBS (pH 7.2) (1:1) 0.5 mg/ml[3]

Water Insoluble[4]

Table 2: Solubility of PF-4708671

For optimal stability, PF-4708671 should be stored as a solid at -20°C, where it is stable for at
least four years.[3] Stock solutions in DMSO can be stored at -20°C for up to six months. To

prepare aqueous working solutions, it is recommended to first dissolve the compound in an

organic solvent like DMSO and then dilute with the aqueous buffer.
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Mechanism of Action and Selectivity

PF-4708671 is a highly selective and potent ATP-competitive inhibitor of S6K1, a key
downstream effector of the mTOR signaling pathway.[5][6] It prevents the S6K1-mediated
phosphorylation of downstream substrates, most notably the ribosomal protein S6 (S6).[5]

Potency and Selectivity Profile

The inhibitory activity of PF-4708671 has been quantified against S6K1 and a panel of other
related kinases, demonstrating its high selectivity.

Kinase Ki (nM) ICs0 (NM)
S6K1 20[4][5] 160[4][5]
S6K2 - 65,000[7]
MSK1 - 950

RSK1 - 4,700[7]
RSK2 - 9,200[7]

Table 3: In Vitro Potency and Selectivity of PF-4708671

As shown in Table 3, PF-4708671 is significantly more potent against S6K1 compared to the
closely related S6K2 and other kinases in the AGC family, making it a valuable tool for
dissecting S6K1-specific signaling events.

Signaling Pathway

PF-4708671 exerts its effects by directly targeting S6K1 within the well-characterized
PISK/Akt/mTOR signaling cascade. The following diagram illustrates the position of S6K1 in
this pathway and the point of inhibition by PF-4708671.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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